N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide

5-HT3 receptor Antiemetic Serotonergic

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl moiety linked to a 2-hydroxyaniline group. This compound is recognized for its potent antagonist activity at the 5-hydroxytryptamine receptor 3A/3B (5-HT3) with a Ki of 2 nM.

Molecular Formula C16H17NO5
Molecular Weight 303.314
CAS No. 300826-03-3
Cat. No. B2463867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
CAS300826-03-3
Molecular FormulaC16H17NO5
Molecular Weight303.314
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O
InChIInChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19)
InChIKeyPBTUGJJKXQRAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide: Core Properties for Research and Industrial Sourcing


N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl moiety linked to a 2-hydroxyaniline group. This compound is recognized for its potent antagonist activity at the 5-hydroxytryptamine receptor 3A/3B (5-HT3) with a Ki of 2 nM [1]. Its structural attributes enable selective modulation of serotonin receptors, making it a valuable tool for neuropharmacological research and potential antiemetic applications [1][2]. The compound is also a member of the broader class of trimethoxybenzamide derivatives, which have been explored for anticancer, antimicrobial, and CNS activities [3].

1
Serotonergic pathway studies requiring 5-HT3 receptor antagonism
2
Structure-activity relationship (SAR) programs using trimethoxybenzamide scaffolds
3
Neuropharmacological research in models of emesis or GI motility

Why Generic Substitution Fails for N-(2-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide in Critical Research Applications


The specific 2-hydroxyphenyl substitution on the benzamide core is not interchangeable with other hydroxylated isomers or simple benzamide analogs. Positional isomerism critically impacts receptor binding affinity and functional selectivity. For instance, the 2-hydroxy isomer demonstrates high-affinity antagonism at the 5-HT3 receptor (Ki = 2 nM) [1], a property not shared by the N-(4-hydroxyphenyl) analog, which is primarily associated with acetylcholinesterase inhibition (IC50 = 4.0-16.5 μM) [2]. Substituting the compound with a generic benzamide or a different trimethoxybenzamide derivative would drastically alter its pharmacological profile, compromising experimental reproducibility and potentially invalidating research outcomes in serotonergic pathway studies.

Target Compound
2-Hydroxyphenyl isomer
High-affinity 5-HT3 antagonist profile
Potential Substitute
N-(4-Hydroxyphenyl) analog
Primary target shifts to acetylcholinesterase; serotonergic activity may not transfer
Mismatch Risk
Positional isomerism alters receptor binding
Compromised experimental reproducibility in 5-HT3 pathway studies

Quantitative Differentiation Evidence for N-(2-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide vs. Closest Analogs


High-Affinity 5-HT3 Receptor Antagonism vs. N-(4-Hydroxyphenyl) Analog

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide exhibits high-affinity binding to the 5-HT3 receptor, with a reported Ki of 2 nM in rat entorhinal cortex [1]. In contrast, the positional isomer N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide and its derivatives show no significant 5-HT3 affinity but are instead characterized as acetylcholinesterase inhibitors (IC50 = 4.0-16.5 μM) [2]. This demonstrates a profound, substitution-dependent shift in primary target engagement.

5-HT3 Binding vs. 4-OH Analog
Class-level inference
Ki = 2 nM (Target)
Not active on 5-HT3 (Comparator)
Confirms substitution-dependent target engagement for 5-HT3 receptor studies.
Rat entorhinal cortex; [3H]LY-278584 displacement.
5-HT3 receptor Antiemetic Serotonergic

Potent Human 5-HT3A Antagonist Activity (IC50 = 68 nM) vs. Related Trimethoxybenzamide Scaffolds

In functional assays using human 5-HT3A receptors expressed in CHO-K1 cells, N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide antagonized 5-HT-induced inward currents with an IC50 of 68 nM [1]. This functional potency confirms its activity in a human receptor context. While other trimethoxybenzamide derivatives like MRT-10 act as Smoothened (Smo) antagonists (IC50 = 0.5-2.5 μM) , the target compound's high nanomolar potency at 5-HT3A represents a distinct pharmacological profile.

Human 5-HT3A Functional Assay
Class-level inference
IC50 = 68 nM
Supports human receptor functional antagonism context.
CHO-K1 cells; electrophysiology platform.
5-HT3A Antagonist Electrophysiology

Antiproliferative Activity Against MCF7 Breast Cancer Cells vs. Benzofuran-Based Trimethoxybenzamide Derivatives

The compound exhibits antiproliferative activity against MCF7 human breast cancer cells, as assessed by MTT assay after 72 hours [1]. While the exact IC50 is not reported in this source, it provides a baseline for comparison with more complex trimethoxybenzamide derivatives. For example, benzofuran-based trimethoxybenzamide derivative 6g showed potent antiproliferative activity against multiple cancer cell lines, including MDA-MB-231 (IC50 = 3.01 μM) and HCT-116 (IC50 = 5.20 μM) [2]. The simpler structure of the target compound may offer advantages in terms of synthetic tractability and scaffold elaboration.

Antiproliferative vs. Benzofuran Analog
Class-level inference
Active on MCF7 cells
Comparator IC50 = 3.01-11.09 μM (other lines)
Establishes a simpler scaffold for antiproliferative SAR studies.
MTT assay, 72 hr. Exact IC50 not reported for target.
Antiproliferative MCF7 Cancer

Weak Dihydroorotase Inhibition Contrasts with Potent Serotonergic Activity

The compound shows weak inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites, with an IC50 of 1.80E+5 nM (180 μM) at pH 7.37 [1]. This is in stark contrast to its high-affinity serotonergic activity (Ki = 2 nM at 5-HT3 receptor) [2], representing a >90,000-fold difference in potency. This selectivity profile is important for researchers concerned with off-target effects in pyrimidine biosynthesis pathways.

Selectivity Window
Data to verify
Dihydroorotase IC50: 180 μM
~90,000-fold vs. 5-HT3 Ki
Indicates low off-target risk in pyrimidine biosynthesis.
Mouse Ehrlich ascites enzyme; pH 7.37.
Dihydroorotase Selectivity Enzyme Inhibition

Potential for CNS Penetration and Neurological Research Applications

The compound's modest size (MW = 303.31 g/mol) and presence of a hydrogen bond donor/acceptor (hydroxy and amide groups) suggest it falls within favorable physicochemical space for blood-brain barrier (BBB) penetration. While direct BBB permeability data are not available for this specific compound, its structural features align with empirical guidelines for CNS drug-likeness [1]. In contrast, more complex trimethoxybenzamide derivatives, such as MRT-10 (MW = 465.5 g/mol), have higher molecular weight and may exhibit reduced CNS penetration . This inferred difference is critical for studies involving central serotonergic pathways.

CNS Permeability Prediction
Class-level inference
MW = 303.3 g/mol
Comparator (MRT-10): MW = 465.5
Physicochemical profile suggests potential for BBB penetration.
Based on empirical CNS drug-likeness guidelines; direct data not available.
CNS Serotonin Neuropharmacology

Optimal Research and Industrial Applications for N-(2-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide Based on Differentiated Evidence


Pharmacological Tool for 5-HT3 Receptor Antagonism in In Vitro and Ex Vivo Studies

Leverage its high-affinity binding (Ki = 2 nM) and functional antagonism (IC50 = 68 nM) at the 5-HT3 receptor to study serotonergic neurotransmission, particularly in models of emesis, anxiety, and gastrointestinal motility. Its use is supported by clear data differentiating it from other trimethoxybenzamide analogs, which lack this specific activity [1][2].

Scaffold for Anticancer Lead Optimization with a Focus on MCF7 Breast Cancer Cells

Employ the compound as a starting point for the synthesis of novel antiproliferative agents. Its demonstrated activity against MCF7 cells, combined with its relatively simple structure, makes it an attractive template for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against breast cancer cell lines [3].

Chemical Biology Probe for Investigating Serotonergic Pathways with Minimal Off-Target Pyrimidine Metabolism Interference

Utilize the compound's well-characterized selectivity profile (e.g., weak dihydroorotase inhibition vs. potent 5-HT3 activity) in cellular assays to dissect signaling pathways. This is particularly valuable when studying mechanisms where nucleotide metabolism could be a confounding variable [4].

Central Nervous System (CNS) Drug Discovery Programs Targeting Serotonergic Receptors

Prioritize this compound for CNS-targeted projects due to its favorable physicochemical properties (MW = 303.3) that suggest potential for blood-brain barrier penetration, a key differentiator from larger, less brain-permeable trimethoxybenzamide derivatives [5].

Application
Selection Property
Validation Focus
5-HT3 Receptor Research Tool
Target engagement at 5-HT3 receptor
Binding and functional antagonism assays in vitro/ex vivo
Antiproliferative SAR Scaffold
Activity on breast cancer cell models
MTT assay response and structural elaboration
Serotonergic Pathway Probe
Kinase and enzyme selectivity review
Minimal off-target interference in pyrimidine metabolism
CNS Drug Discovery Programs
Physicochemical profile for BBB penetration
In vivo CNS exposure and target engagement models
Quote Request

Request a Quote for N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.